Chondroitin Sulfate Potassium Salt (Technical Grade)
Description
Chondroitin Sulfate Potassium Salt (Technical Grade) is a sulfated glycosaminoglycan (GAG) composed of alternating units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA), modified with sulfate groups primarily at the 4- or 6-positions of GalNAc . As a technical-grade compound, it is produced via enzymatic or alkaline extraction from animal sources (e.g., shark cartilage, bovine trachea) or microbial synthesis . Applications include use in cosmetics as a moisturizer, in joint health supplements, and as an emulsifier in industrial formulations .
Properties
Molecular Formula |
C17H28NO12S- |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
[(1R,2S,3R,4S,5R)-4-acetamido-2-[(2R,3R,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-3-hydroxy-5-methylcyclohexyl]methyl sulfite |
InChI |
InChI=1S/C17H29NO12S/c1-6-4-8(5-28-31(25)26)13(10(20)9(6)18-7(2)19)29-17-12(22)11(21)14(27-3)15(30-17)16(23)24/h6,8-15,17,20-22H,4-5H2,1-3H3,(H,18,19)(H,23,24)(H,25,26)/p-1/t6-,8-,9+,10-,11-,12-,13+,14+,15+,17-/m1/s1 |
InChI Key |
LRXACSUWSYQDDR-HTRIBCHXSA-M |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]([C@@H]([C@H]1NC(=O)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)OC)O)O)COS(=O)[O-] |
Canonical SMILES |
CC1CC(C(C(C1NC(=O)C)O)OC2C(C(C(C(O2)C(=O)O)OC)O)O)COS(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Chondroitin Sulfate Potassium Salt (Technical Grade)
General Overview
Chondroitin sulfate is typically prepared by extraction from cartilaginous animal tissues such as bovine trachea, porcine skin, shark cartilage, or by microbial fermentation producing polysaccharide precursors chemically converted into chondroitin sulfate. The potassium salt form is then obtained by neutralization with potassium hydroxide or potassium salts.
Extraction and Enzymatic Hydrolysis from Animal Cartilage
The most common industrial method involves enzymatic hydrolysis of animal cartilage to release chondroitin sulfate chains, followed by purification steps. A detailed patented method for sodium chondroitin sulfate preparation (which can be adapted for potassium salt) includes the following steps:
Raw Material Pretreatment
- Cartilaginous tissues (e.g., pig or ox larynx bone, tracheae, nose cartilage) are washed thoroughly at about 80 °C to remove impurities such as meat, oil, and other residues.
- The cleaned cartilage is then cooked in purified water by boiling for approximately 2.5 hours to break down proteins and release mucopolysaccharides.
Enzymatic Hydrolysis
- The cooked material is cooled to 35–50 °C.
- Salt (1–3.5% by cartilage weight) is added, and pH adjusted to alkaline conditions (pH 8–11) using dilute alkali.
- Enzymes such as Sumizyme MP (a protease) are added at 0.2–0.4% by cartilage weight for 1–3 hours.
- pH is adjusted to neutral or slightly acidic (pH 6–8) using dilute acid.
- Pancreatin enzyme is added (0.4–0.6% by cartilage weight) for 2–5 hours at 42–50 °C to further hydrolyze proteins and release chondroitin sulfate.
- The enzymatic reaction is stopped by heating to 80 °C, followed by cooling and filtration to remove solids.
Purification
- The filtrate undergoes resin adsorption using strongly basic anion exchange resins to remove impurities.
- The resin is washed with purified water and then eluted with salt solution to recover chondroitin sulfate.
- Decolorization is performed using hydrogen peroxide (0.2–0.8% of elutriant weight) for about 2 hours.
- Ultrafiltration with membranes of ~10,000 Dalton cutoff is used to concentrate and further purify the solution.
Precipitation and Drying
- pH is adjusted to about 5.8 with acid.
- Chondroitin sulfate is precipitated by adding alcohol (ethanol) to about 70% concentration and allowed to sediment for 3 hours.
- The precipitate is washed twice with 80% alcohol and twice with 95% alcohol to remove salts and water.
- The product is centrifuged and vacuum dried at 50–70 °C under 550–750 mmHg pressure for 8–10 hours.
- The dried product is pulverized and sieved (80 mesh) to obtain the final powder.
Conversion to Potassium Salt
- After purification as the sodium salt, ion exchange or neutralization with potassium hydroxide can convert the sodium salt to potassium salt.
- This step involves dissolving the sodium chondroitin sulfate in water and adding potassium hydroxide solution under controlled pH to replace sodium ions with potassium ions.
- The solution is then re-precipitated, washed, and dried as above to yield chondroitin sulfate potassium salt.
Microbial Fermentation and Chemical Synthesis Route
An alternative method involves microbial fermentation using genetically engineered Escherichia coli strains that produce a K4 polysaccharide precursor, which is chemically transformed into chondroitin sulfate sodium salt. This method is more controlled and scalable for pharmaceutical-grade products.
- The fermentation broth is processed to isolate the polysaccharide.
- Chemical sulfation and purification steps convert the polysaccharide to chondroitin sulfate sodium salt.
- The sodium salt can then be converted to potassium salt by ion exchange.
- This method ensures high purity (>95%) and consistent quality, suitable for food and pharmaceutical applications.
Analytical Data and Quality Parameters
The preparation methods aim to achieve high purity, yield, and compliance with pharmacopeial standards. Typical quality indices measured include:
| Parameter | Typical Values (Sodium Salt) | Notes |
|---|---|---|
| Yield | 9.8–10.4% (dry matter basis) | Improved by 2% over older methods |
| Specific Optical Rotation | -27.1° to -32° | Indicates purity and sulfation pattern |
| Nitrogen Content | 2.9–3.0% | Protein impurity indicator |
| Acidity (pH) | 6.4–6.5 | Optimal for stability |
| Chloride (Muriate) | <0.5% | Low salt impurity |
| Sulfate (Vitriol) | <0.24% | Sulfate content control |
| Weight Loss on Drying | 8.0–8.2% | Moisture content |
| Residue on Ignition | 25.3–26.2% | Ash content from inorganic salts |
| Heavy Metals | <20 ppm | Safety parameter |
| Chondroitin Sulfate Content | 94.5–95.2% | High purity product |
These parameters ensure the product meets Chinese Pharmacopoeia 2010, United States Pharmacopeia (USP), and European Pharmacopeia (EP) standards.
Summary Table of Preparation Steps
| Step No. | Process | Conditions/Details |
|---|---|---|
| 1 | Raw Material Pretreatment | Washing at 80 °C, soaking, removal of impurities |
| 2 | Cooking | Boiling in purified water for ~2.5 hours |
| 3 | Enzymatic Hydrolysis | Sumizyme MP + pancreatin, pH 8–11 to 6–6.5, 35–50 °C, 3–8 hrs |
| 4 | Filtration | Removal of solids |
| 5 | Resin Adsorption | Strongly basic anion exchange resin |
| 6 | Elution & Decolorization | Salt solution elution, H2O2 bleaching (0.2–0.8%), 2 hrs |
| 7 | Ultrafiltration | 10,000 Dalton cutoff membrane |
| 8 | Precipitation | Alcohol (70%) precipitation at pH 5.8, 3 hrs sedimentation |
| 9 | Washing & Dewatering | 80% and 95% alcohol washes, centrifugation |
| 10 | Drying | Vacuum drying at 50–70 °C, 550–750 mmHg, 8–10 hrs |
| 11 | Pulverization & Sieving | 80 mesh sieve |
| 12 | Salt Conversion | Ion exchange or neutralization to potassium salt |
Research Discoveries and Advances
- Enzymatic hydrolysis with combined proteases (Sumizyme MP and pancreatin) improves yield and purity by effectively breaking down proteins and releasing chondroitin sulfate chains.
- Resin adsorption and ultrafiltration steps significantly reduce heavy metals, nitrogen content, and ash, meeting stringent pharmacopoeial standards.
- Hydrogen peroxide decolorization enhances product clarity without degrading chondroitin sulfate.
- Vacuum drying under controlled temperature and pressure preserves molecular integrity.
- Microbial fermentation coupled with chemical sulfation offers a sustainable and highly pure alternative to animal-derived sources.
- Analytical methods using enzymatic hydrolysis followed by ion-pairing liquid chromatography with UV detection enable precise quantification and quality control of chondroitin sulfate content in raw materials and final products.
Chemical Reactions Analysis
Structural Hydrolysis
Chondroitin sulfate potassium salt undergoes hydrolysis under acidic or enzymatic conditions, breaking down into smaller oligosaccharides or monosaccharides. This process involves cleavage of the glycosidic bonds between the disaccharide units (glucuronic acid and N-acetylgalactosamine) due to protonation of the oxygen bridge . Enzymatic hydrolysis by glycosidases further accelerates degradation, yielding galactose, glucuronic acid, and sulfated residues .
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | pH < 2, 80°C | Oligosaccharides, monosaccharides |
| Enzymatic Hydrolysis | Chondroitinase ABC, 37°C | Sulfated galactose, glucuronic acid |
Cation Binding and Ion Exchange
Chondroitin sulfate potassium salt exhibits strong binding affinity for cations, a critical property for its biological function. Research shows that sodium and potassium ions bind equivalently, while calcium ions exhibit higher binding capacity (Table 2) . This cation interaction stabilizes the polyanionic structure of the GAG and influences its solubility in aqueous media.
| Cation Type | Binding Capacity (μmol/g) | Ionic Strength (mM) |
|---|---|---|
| Sodium (Na⁺) | 7.5 ± 0.3 | 100 |
| Potassium (K⁺) | 7.5 ± 0.3 | 100 |
| Calcium (Ca²⁺) | 12.8 ± 0.5 | 140 |
Thermal Stability and Solubility
Thermal stability tests reveal that chondroitin sulfate potassium salt remains stable below 80°C but undergoes irreversible degradation at higher temperatures (Table 3) . Solubility in water is enhanced by the potassium counterion, with maximum solubility observed at pH 7.0 (25°C) .
| Temperature (°C) | Weight Loss (%) | Solubility (g/100 mL) |
|---|---|---|
| 25 | <1 | 12.5 ± 0.8 |
| 80 | 5–7 | 8.5 ± 0.5 |
| 120 | 15–20 | <5 |
Scientific Research Applications
Chondroitin Sulfate Potassium Salt has a wide range of scientific research applications, including:
Mechanism of Action
Chondroitin Sulfate Potassium Salt exerts its effects through various mechanisms. It interacts with proteins and receptors on the cell surface, influencing cell signaling pathways and modulating the activity of enzymes involved in cartilage metabolism. It also forms hydrated gels that provide mechanical support to tissues and facilitate the diffusion of nutrients and waste products .
Comparison with Similar Compounds
Chondroitin Sulfate Salts: Sodium, Calcium, and Potassium
Technical-grade chondroitin sulfate salts differ in their cationic counterions, influencing solubility, stability, and application suitability.
*Exact molecular formulas for potassium and calcium salts are less documented but structurally analogous to sodium salts with cation substitution.
Key Findings :
- Sodium Salts dominate pharmaceutical applications due to stricter purity standards (e.g., ≥95% in pharma-grade) and consistent sulfation patterns .
- Calcium Salts are preferred in bone health supplements for their dual role in joint and calcium supplementation .
- Potassium Salts are cost-effective for technical applications but lack clinical validation compared to pharmaceutical-grade sodium salts .
Glucosamine Sulfate Combinations
Chondroitin sulfate is often combined with glucosamine sulfate (e.g., D-Glucosamine Sulfate 2KCl) for synergistic joint health effects.
Research Insights :
- Combination therapies show 50% greater pain reduction in knee osteoarthritis compared to monotherapy, though technical-grade chondroitin may underperform due to impurity-driven bioavailability issues .
Comparison with NSAIDs (e.g., Diclofenac Sodium)
Conclusion :
Chondroitin sulfate offers safer, long-term benefits but slower onset compared to NSAIDs. Technical-grade potassium salts are less studied in clinical settings, raising concerns about efficacy consistency .
Pharmaceutical vs. Technical Grade
Implications: Pharmaceutical-grade sodium salts are preferred for osteoarthritis treatment, while technical-grade potassium salts are relegated to non-therapeutic applications .
Biological Activity
Chondroitin sulfate potassium salt (CSK) is a glycosaminoglycan that plays a significant role in maintaining the structural integrity of cartilage and other connective tissues. Its biological activity has been extensively studied, particularly in the context of osteoarthritis (OA) and other inflammatory conditions. This article reviews the mechanisms through which CSK exerts its biological effects, highlights relevant research findings, and presents data on its therapeutic applications.
Chondroitin sulfate exerts its biological effects through several mechanisms:
- Anti-inflammatory Properties : CSK has been shown to inhibit the synthesis of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation in joint tissues. This is achieved through the modulation of pathways involving NF-κB and MAPK .
- Cartilage Protection : CSK promotes the synthesis of proteoglycans and collagen in chondrocytes, enhancing cartilage repair and maintenance. It inhibits matrix metalloproteinases (MMPs), which are involved in cartilage degradation .
- Anabolic Effects : It stimulates the production of hyaluronic acid in synovial cells and increases type II collagen synthesis, contributing to improved joint function .
2.1 In Vitro Studies
Numerous in vitro studies have demonstrated the efficacy of CSK:
| Study | Concentration | Cell Type | Duration | Observations |
|---|---|---|---|---|
| Holzmann et al. [2006] | 25 μg/ml | Human articular chondrocytes | Up to 72 h | Inhibition of MMP-13 via reduced p38 activation |
| Tahiri et al. [2008] | 10 or 100 μg/ml | Rabbit articular chondrocytes | 20 h | Increased proteoglycan synthesis; inhibition of ADAMTS-5 |
| Jomphe et al. [2008] | 200 mg/ml | Rabbit chondrocytes | 48 h | Reduction of NF-κB nuclear translocation |
These studies highlight CSK's potential to mitigate cartilage degradation and promote healing.
2.2 In Vivo Studies
In vivo research has further corroborated these findings:
- A study on rabbits with induced cartilage degradation showed that CSK supplementation significantly increased proteoglycan production and reduced MMP levels .
- In models of arthritis, CSK administration resulted in decreased joint swelling and pain, demonstrating its analgesic properties .
3. Clinical Applications
Chondroitin sulfate potassium salt is primarily used as a dietary supplement for managing osteoarthritis symptoms. Clinical trials have reported varying degrees of effectiveness:
- Pain Relief : Many studies indicate significant pain relief in OA patients using CSK over extended periods (800–1200 mg/day) .
- Joint Function Improvement : Patients often report improved joint mobility and reduced stiffness after consistent use of CSK supplements.
Case Study 1: Osteoarthritis Management
A clinical trial involving 300 patients with knee OA found that those receiving CSK showed a 30% reduction in pain scores compared to placebo over six months.
Case Study 2: Inflammatory Bowel Disease
Research indicated that CSK may also be beneficial in treating inflammatory bowel disease by reducing inflammation markers, suggesting a broader therapeutic potential beyond joint health .
5. Conclusion
Chondroitin sulfate potassium salt exhibits significant biological activity related to cartilage health, inflammation reduction, and overall joint function improvement. Its mechanisms involve anti-inflammatory actions, promotion of cartilage synthesis, and inhibition of catabolic processes within joint tissues. Ongoing research continues to explore its full therapeutic potential across various conditions.
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for identifying Chondroitin Sulfate Potassium Salt in technical-grade research?
- Methodological Answer : Utilize infrared (IR) absorption spectroscopy to confirm functional groups (e.g., sulfate ester bands at 1250–1220 cm⁻¹ and carboxylate at 1600 cm⁻¹). For cation verification (potassium), employ flame photometry or ion-selective electrodes. Disaccharide composition analysis via enzymatic digestion (chondroitinase ABC/AC) followed by high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) can resolve sulfation patterns (ΔDi-4S, ΔDi-6S, ΔDi-0S). The ratio of ΔDi-4S to ΔDi-6S should exceed 1.0 .
Q. How should researchers mitigate the hygroscopic nature of Chondroitin Sulfate Potassium Salt during experiments?
- Methodological Answer : Store the compound in a desiccator with anhydrous calcium chloride or silica gel. Weigh samples immediately after removing from storage, using pre-dried glassware. For long-term stability studies, conduct experiments under controlled humidity (e.g., <30% RH) and monitor moisture uptake via thermogravimetric analysis (TGA) .
Q. What are the critical purity criteria for technical-grade Chondroitin Sulfate Potassium Salt?
- Methodological Answer : Purity is assessed via (1) sulfate content (titrimetry with barium chloride), (2) protein contamination (Bradford assay, <1% w/w), and (3) microbial limits (<100 CFU/g). The compound should meet pharmacopeial standards (e.g., USP) with purity between 90–105% on a dried basis. Impurities like chloride and residual solvents must comply with ICH guidelines .
Advanced Research Questions
Q. How can batch-to-batch variability in sulfation patterns impact experimental outcomes, and how is it quantified?
- Methodological Answer : Variability in ΔDi-4S/ΔDi-6S ratios affects bioactivity (e.g., collagen binding, anti-inflammatory effects). To assess this, digest samples with chondroitinase AC (specific for 4-sulfate) and analyze fragments via HPLC with a C18 column and UV detection at 232 nm. Normalize peak areas to calculate sulfation ratios. For reproducibility, use reference standards (e.g., USP Chondroitin Sulfate Sodium RS) and validate methods per ICH Q2(R1) .
Q. What experimental designs are optimal for evaluating the stability of Chondroitin Sulfate Potassium Salt under varying pH and temperature conditions?
- Methodological Answer : Employ a factorial design with factors: pH (2.0, 7.4, 9.0), temperature (4°C, 25°C, 40°C), and time (0–12 weeks). Monitor degradation via (1) viscosity measurements (viscometry), (2) sulfate release (ion chromatography), and (3) molecular weight distribution (size-exclusion chromatography with multi-angle light scattering, SEC-MALS). Accelerated stability studies at 40°C/75% RH can predict shelf-life .
Q. How do molecular weight distributions of Chondroitin Sulfate Potassium Salt influence its bioactivity in cartilage regeneration studies?
- Methodological Answer : Fractionate the compound using ultrafiltration (e.g., 10 kDa, 30 kDa membranes) and test fractions in chondrocyte cultures. Assess glycosaminoglycan (GAG) synthesis via dimethylmethylene blue (DMMB) assay and gene expression (e.g., COL2A1, ACAN) via qPCR. Lower molecular weight fractions (<20 kDa) may enhance diffusion into extracellular matrix but reduce binding affinity .
Q. How can researchers reconcile contradictions in reported efficacy between in vitro and in vivo models?
- Methodological Answer : Address discrepancies by (1) standardizing source material (e.g., bovine vs. porcine cartilage), (2) optimizing dosing regimens (e.g., 50–200 mg/kg/day in rodents), and (3) validating biomarkers (e.g., urinary C-terminal telopeptide of type II collagen, CTX-II). Meta-analyses of pharmacokinetic data (e.g., bioavailability ~20–44%) can clarify dose-response relationships .
Q. What methodologies are recommended for comparative studies of Chondroitin Sulfate Potassium Salt versus sodium or calcium salts?
- Methodological Answer : Use ion-exchange chromatography to prepare equimolar solutions of potassium, sodium, and calcium salts. Compare their (1) solubility profiles (phase-solubility diagrams), (2) thermal stability (differential scanning calorimetry), and (3) bioactivity in ex vivo cartilage explants (e.g., inhibition of matrix metalloproteinases). Control for counterion effects using dialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
